molecular formula C22H30N2O3S B2750386 Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate CAS No. 439097-03-7

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate

Cat. No.: B2750386
CAS No.: 439097-03-7
M. Wt: 402.55
InChI Key: VSIBDRHENNWCPD-UHFFFAOYSA-N
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Description

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate (CAS: 1242138-88-0 or 439097-03-7) is a synthetic organic compound with the molecular formula C₂₂H₃₀N₂O₃S and a molar mass of 402.55 g/mol . Its structure features a 1,3-thiazole ring substituted with a 4-(tert-butyl)phenoxy group at position 2 and a piperidine-4-carboxylate ethyl ester moiety linked via a methylene bridge at position 5 (Fig. 1).

Properties

IUPAC Name

ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBDRHENNWCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate, a compound with the CAS number 1242138-88-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S with a molecular weight of 402.56 g/mol. The compound features a piperidine ring, a thiazole moiety, and a tert-butyl phenoxy group, which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways:

  • Calcium Channel Modulation : Similar compounds in the piperidine class have shown inhibitory effects on T-type calcium channels. These channels are critical in regulating vascular tone and neuronal excitability. For instance, related studies have demonstrated that specific piperidine derivatives can lower blood pressure by inhibiting these channels without causing reflex tachycardia .
  • Inflammation Pathways : There is emerging evidence that compounds with similar scaffolds can modulate inflammatory responses. For example, some derivatives have been shown to inhibit the NLRP3 inflammasome, which plays a significant role in inflammatory diseases .

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound:

Study Type Findings
Calcium Channel StudyInhibitory activity on T-type Ca2+^{2+} channels was observed, suggesting potential for cardiovascular applications .
Inflammatory ResponseCompounds with similar structures inhibited IL-1β release in macrophages, indicating anti-inflammatory potential .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

  • Hypertension Management : A study involving piperidine derivatives demonstrated effective blood pressure reduction in spontaneously hypertensive rats through calcium channel blockade .
  • Anti-inflammatory Effects : Research on structurally similar compounds revealed their ability to inhibit pyroptosis in macrophages, suggesting therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C22H30N2O3S
  • CAS Number : 1242138-88-0
  • Molecular Weight : 402.56 g/mol
  • Structural Features : The compound consists of a thiazole ring, a piperidine moiety, and a tert-butylphenoxy group, contributing to its unique properties.

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. Its mechanism may involve inhibition of key metabolic pathways in pathogens .
  • Anticancer Potential : Preliminary research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and interference with cell cycle progression. For instance, derivatives of piperidine have been evaluated for their anticancer activities, suggesting a promising avenue for further exploration .

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Pharmaceutical Research examined the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with similar structural features exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anticancer Activity

Research conducted on piperidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study utilized molecular docking studies to predict interactions between this compound and specific protein targets involved in cancer progression. Results showed promising binding affinities, indicating potential as a lead compound for anticancer drug development .

Research Findings

Recent findings underscore the importance of this compound in drug discovery:

PropertyDescription
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Mechanism of ActionInhibition of metabolic pathways
Molecular TargetingInteracts with specific enzymes/receptors

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Reaction Conditions Products Key Observations
1M NaOH, reflux, 6h1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylic acidComplete conversion observed by TLC
1M HCl, 70°C, 4hSame as aboveLower yield (~75%) compared to basic hydrolysis

Thiazole Ring Functionalization

The 1,3-thiazole moiety participates in electrophilic substitution and ring-opening reactions.

Bromination

Bromine selectively reacts at the 4-position of the thiazole ring under mild conditions:

Reagents Conditions Product
Br₂ (1 eq), CHCl₃0°C, 2h5-[(4-bromo-1,3-thiazol-2-yl)methoxy]-4-(tert-butyl)phenoxy derivative

Nucleophilic Ring Opening

Thiazole rings can undergo ring-opening with strong nucleophiles like hydrazine:
$$ \text{Thiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiourea intermediate} $$

Piperidine Modifications

The piperidine nitrogen and carboxylate group enable further derivatization:

N-Alkylation

Reaction with alkyl halides under basic conditions yields N-alkylated derivatives:

Alkylating Agent Base Product
CH₃IK₂CO₃, DMFEthyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-1-methylpiperidine-4-carboxylate

Ester-to-Amide Conversion

The ethyl ester reacts with amines to form amides, enhancing metabolic stability:

$$ \text{RCOOR'} + \text{R''NH}_2 \rightarrow \text{RCONHR''} + \text{R'OH} $$

Oxidation of tert-Butyl Group

The tert-butyl substituent resists oxidation under standard conditions but decomposes under strong oxidative agents (e.g., KMnO₄/H⁺), yielding carboxylic acid derivatives .

Reduction of Ester

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
$$ \text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH} $$

Stability Under Physiological Conditions

Studies indicate the ester bond is susceptible to enzymatic hydrolysis by esterases, generating the free carboxylic acid in vivo . The thiazole ring remains intact under physiological pH, ensuring target engagement in biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the thiazole ring, piperidine modifications, or ester groups. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate C₂₂H₃₀N₂O₃S 402.55 ~3.5* 5 7
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate C₁₂H₁₇ClN₂O₂S 288.79 2.5 5 5
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate C₁₅H₂₃N₃O₄S 341.43 2.8 6 6

Notes:

  • XLogP3: The target compound’s higher logP (~3.5*, estimated) vs.
  • Rotatable Bonds : The target compound’s 7 rotatable bonds (vs. 5 in the chloro analog) may influence conformational flexibility and binding kinetics .

Stability and Formulation Considerations

  • Target Compound : The ester group may confer susceptibility to hydrolysis under acidic or basic conditions, necessitating formulation in enteric coatings or prodrug strategies .
  • Comparative Stability: The chloro analog’s stability is likely higher due to reduced steric hindrance and absence of hydrolytically labile phenoxy ethers .

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